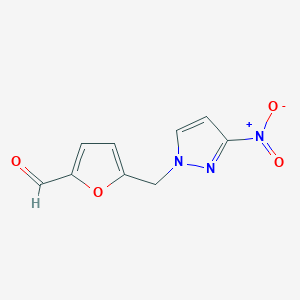

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde

Beschreibung

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is a nitro-substituted heterocyclic compound featuring a furan core linked to a 3-nitro-pyrazole moiety via a methylene bridge. Its nitro and pyrazole groups contribute to electron-deficient properties, which may influence its thermodynamic stability, solubility, and intermolecular interactions. Despite this, its structural analogs provide critical insights into its comparative behavior, as discussed below.

Eigenschaften

IUPAC Name |

5-[(3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c13-6-8-2-1-7(16-8)5-11-4-3-9(10-11)12(14)15/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMMCMFMKWQZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196304 | |

| Record name | 5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895930-53-7 | |

| Record name | 5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895930-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde typically involves the reaction of 3-nitro-pyrazole with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid.

Reduction: 5-(3-Amino-pyrazol-1-ylmethyl)-furan-2-carbaldehyde.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential as a building block in drug discovery and development.

Industry: Utilized in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Thermodynamic Properties of Nitrophenyl-Furan-Carbaldehydes at 298.15 K

| Compound | ΔsubH° (kJ/mol) | ΔsubS° (J/mol·K) | ΔcH° (kJ/mol) |

|---|---|---|---|

| 5-(2-Nitrophenyl)-furan-2-carbaldehyde | 98.3 ± 1.2 | 212 ± 3 | -3520 ± 15 |

| 5-(3-Nitrophenyl)-furan-2-carbaldehyde | 95.7 ± 1.0 | 208 ± 2 | -3480 ± 12 |

| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | 97.1 ± 1.1 | 210 ± 2 | -3505 ± 14 |

Data sourced from vapor pressure and combustion calorimetry studies .

- The pyrazole derivative’s ΔsubH° is likely higher due to stronger dipole interactions from the nitro-pyrazole group.

- Combustion Enthalpy (ΔcH°) : Lower values for meta-substituted nitrophenyl compounds (e.g., 5-(3-nitrophenyl)) correlate with reduced resonance stabilization. The pyrazole derivative’s ΔcH° may deviate further due to its heterocyclic nitrogen atoms .

Biologische Aktivität

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carbaldehyde group and a nitro-pyrazole moiety. Its structural formula can be represented as:

This unique arrangement contributes to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group in the structure can undergo bioreduction, leading to the formation of reactive intermediates that may modify cellular components, thus influencing biological pathways. The compound may also participate in nucleophilic substitution reactions, affecting its efficacy in biological systems.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial potential, often comparable to established antibiotics .

- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal strains like Candida species, indicating their broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. For example:

- Cytotoxicity : In vitro studies have revealed that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these compounds range significantly, indicating varying degrees of potency .

- Mechanisms of Action : The anticancer activity may involve the induction of apoptosis or autophagy in cancer cells, along with inhibition of specific kinases involved in tumor progression .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

Q & A

Q. What are the optimal synthetic routes for 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde, and how can reaction conditions be systematically optimized?

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the furan and pyrazole moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and aldehyde protons (δ ~9.8 ppm).

- Fourier Transform Infrared (FTIR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.

- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula confirmation (e.g., [M+H]⁺ for C₉H₇N₃O₄).

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

Methodological Answer:

- Systematic substitution : Modify the nitro group (e.g., replace with amino or halogen) or furan ring (e.g., introduce methyl or carboxyl groups).

- Assay selection : Test derivatives against target enzymes (e.g., kinases) or microbial strains using dose-response curves (IC₅₀/EC₅₀ determination).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like bacterial DNA gyrase or cancer-related kinases.

- Data correlation : Compare experimental IC₅₀ values with computational predictions to identify high-potential candidates .

Q. What strategies resolve contradictions in reported biological activity data for nitro-pyrazole-furan hybrids?

Methodological Answer:

- Standardize assay protocols : Control variables like cell line passage number, serum concentration, and incubation time.

- Validate selectivity : Use counter-screens against related targets (e.g., COX-2 for anti-inflammatory claims) to rule off-target effects.

- Meta-analysis : Aggregate data from multiple studies (e.g., via Forest plots) to identify trends obscured by experimental variability.

- Mechanistic studies : Employ techniques like surface plasmon resonance (SPR) to directly measure compound-target binding kinetics .

Q. How can computational chemistry guide the design of this compound analogs with enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME to predict solubility, permeability, and cytochrome P450 interactions.

- Bioisosteric replacement : Substitute the nitro group with sulfonamide or trifluoromethyl groups to improve metabolic stability.

- Molecular dynamics simulations : Simulate compound behavior in lipid bilayers to optimize blood-brain barrier penetration or tissue distribution.

- QSAR modeling : Develop quantitative models correlating substituent electronegativity or steric bulk with bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reproduce conditions : Verify solvent purity, catalyst batch, and inert atmosphere (N₂/Ar) usage.

- Intermediate characterization : Isolate and analyze intermediates (e.g., via LC-MS) to identify side reactions (e.g., aldehyde oxidation).

- Scale effects : Pilot small-scale (mg) vs. large-scale (g) syntheses to assess reproducibility.

- Collaborative validation : Cross-check results with independent labs using identical protocols .

Key Research Gaps and Future Directions

- Target identification : Use CRISPR-Cas9 screening to identify novel biological targets for this compound class.

- In vivo profiling : Conduct pharmacokinetic studies in rodent models to evaluate oral bioavailability and tissue distribution.

- Green chemistry : Develop solvent-free or microwave-assisted synthetic routes to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.